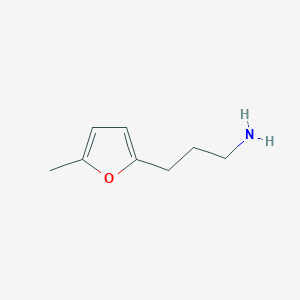

3-(5-Methylfuran-2-yl)propan-1-amine

Description

3-(5-Methylfuran-2-yl)propan-1-amine is a secondary amine derivative featuring a 5-methylfuran-2-yl substituent attached to a three-carbon alkyl chain. Its molecular formula is C₈H₁₃NO, with a molecular weight of 139.19 g/mol (calculated from IUPAC nomenclature). The compound is commercially available (CAS: 473732-95-5) and is synthesized via reactions involving primary amines and furan-containing aldehydes or ketones . Notably, it has been utilized in the synthesis of fluorescent probes targeting intracellular allosteric binding sites, where its furan moiety contributes to π-stacking interactions and solubility in organic solvents . The compound’s stereoisomer, (S)-1-(5-methylfuran-2-yl)propan-1-amine, is also available for enantioselective applications .

Properties

IUPAC Name |

3-(5-methylfuran-2-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-7-4-5-8(10-7)3-2-6-9/h4-5H,2-3,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPDLVDYVUPWLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylfuran-2-yl)propan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with 5-methylfuran, which is commercially available or can be synthesized from furfural.

Phosphonation: The brominated intermediate is then reacted with triethyl phosphite at elevated temperatures to form the corresponding phosphonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylfuran-2-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The amine group can be reduced to form corresponding amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Products may include furanones or carboxylic acids.

Reduction: Products may include primary or secondary amines.

Substitution: Products depend on the nucleophile used, resulting in various substituted amines.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

3-(5-Methylfuran-2-yl)propan-1-amine serves as a crucial building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. For instance, it can be oxidized to yield imine or nitrile derivatives, or reduced to form tetrahydrofuran derivatives.

Reactions Involving this compound

| Reaction Type | Products Formed | Key Conditions |

|---|---|---|

| Oxidation | Imine or nitrile derivatives | Potassium permanganate or chromium trioxide |

| Reduction | Tetrahydrofuran derivatives | Hydrogenation using palladium or platinum catalyst |

| Substitution | Amides, sulfonamides | Acyl chlorides or sulfonyl chlorides |

Medicinal Chemistry

Potential Pharmaceutical Intermediate

Research indicates that this compound may serve as an intermediate in drug development. Its unique structure allows it to interact with biological targets, making it a candidate for further investigation in pharmacology. Notably, it has been identified as a potential inhibitor of cytochrome P450 enzymes, specifically CYP1A2, which plays a significant role in drug metabolism .

Case Study: Cytochrome P450 Inhibition

Inhibitory effects on CYP1A2 suggest that this compound could alter the metabolism of other pharmaceuticals, impacting their efficacy and toxicity profiles when co-administered with other medications. This characteristic makes it relevant in the study of drug-drug interactions and pharmacokinetics .

Biological Studies

Antimicrobial and Anti-inflammatory Properties

The compound is under investigation for its potential biological activities, including antimicrobial and anti-inflammatory effects. Such properties are crucial for developing new therapeutic agents that target infections and inflammatory diseases .

Industrial Applications

Synthesis of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its versatility allows for large-scale synthesis processes that can enhance yield and efficiency through optimized reaction conditions .

Mechanism of Action

The mechanism of action of 3-(5-Methylfuran-2-yl)propan-1-amine would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The furan ring and amine group can participate in hydrogen bonding and other interactions with molecular targets, influencing pathways involved in inflammation, microbial growth, or other processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 3-(5-methylfuran-2-yl)propan-1-amine are compared below based on molecular properties, synthesis, and applications:

Research Findings and Key Distinctions

Structural and Functional Insights

Electron-Donating Effects : The 5-methylfuran group in this compound enhances electron density, improving its reactivity in nucleophilic substitutions compared to analogs like 3-(pyrazin-2-yl)propan-1-amine, where the pyrazine ring withdraws electrons .

Biological Activity: The pyrazine derivative (OCM-31) exhibits GSK-3β inhibition with IC₅₀ values in the nanomolar range, attributed to hydrogen bonding with kinase active sites . In contrast, the benzofuran analog 1-(5-methoxybenzofuran-3-yl)propan-2-amine shows psychoactive properties due to its structural similarity to tryptamine derivatives .

Synthetic Utility :

- This compound is pivotal in synthesizing squaric acid-based fluorescent probes, leveraging its amine group for conjugation with BODIPY dyes .

- The benzooxazole derivative (CAS: 1267156-29-5) serves as a precursor for anticancer agents, with its fluorine atom enhancing metabolic stability .

Thermodynamic and Kinetic Data

- Paal-Knorr Reaction Efficiency: Similar amines (e.g., 3-(triethoxysilyl)propan-1-amine) achieve yields up to 91% in Paal-Knorr reactions, suggesting that this compound could be synthesized with comparable efficiency under optimized conditions .

- Purity Standards : HPLC purity for pharmaceutical-grade analogs (e.g., OCM-31) exceeds 95% , aligning with industry standards for preclinical studies .

Biological Activity

3-(5-Methylfuran-2-yl)propan-1-amine, a compound characterized by its furan moiety and amine group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a furan ring, which is known for its reactivity and ability to participate in various molecular interactions. The amine group allows for hydrogen bonding with biological macromolecules, influencing enzyme activity and receptor binding.

Structural Formula:

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Modulation: The amine group can form hydrogen bonds with enzymes, potentially altering their catalytic activity.

- Receptor Binding: The furan ring may engage in π–π stacking interactions with receptors, affecting signal transduction pathways.

These interactions suggest that the compound could serve as a lead in drug discovery, particularly for conditions influenced by these biological targets.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. In vitro assays have shown effectiveness against several bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These results highlight the compound's potential as an antimicrobial agent, warranting further investigation into its mechanism of action against these pathogens.

Anti-inflammatory Properties

Research has also explored the anti-inflammatory effects of this compound. In cellular models, it has been observed to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 ± 10 | 80 ± 5 |

| IL-6 | 200 ± 15 | 90 ± 8 |

This reduction indicates a significant anti-inflammatory potential, which could be beneficial in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [University X] assessed the antimicrobial efficacy of this compound against multi-drug resistant strains. The compound was tested alongside standard antibiotics, revealing synergistic effects when combined with certain β-lactams.

Case Study 2: Anti-inflammatory Mechanisms

In a controlled experiment published in the Journal of Medicinal Chemistry, the anti-inflammatory properties were evaluated using a murine model of acute inflammation. Results demonstrated that treatment with the compound significantly reduced paw swelling compared to untreated controls.

Q & A

Basic Research: What are the optimal synthetic routes for 3-(5-Methylfuran-2-yl)propan-1-amine, and how can its purity be validated?

Methodological Answer:

The synthesis of this compound can be optimized via coupling reactions involving furan derivatives and propan-1-amine precursors. For example, analogous methods involve reacting carboxylic acid derivatives (e.g., oxazole-4-carboxylic acid) with amines like 3-(pyrazin-2-yl)propan-1-amine under carbodiimide-mediated conditions to form amide bonds, yielding purities >95% after purification . Validation of purity requires HPLC (High-Performance Liquid Chromatography) with UV detection, as demonstrated for structurally related amines, ensuring >95% purity thresholds . Complementary techniques like and NMR spectroscopy are critical for structural confirmation, particularly to verify the absence of regioisomers or byproducts .

Basic Research: What spectroscopic techniques are most effective for characterizing this compound and its analogs?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : NMR resolves proton environments (e.g., furan methyl groups and amine protons), while NMR identifies carbon frameworks, such as the furan ring and alkyl chain connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for distinguishing structural analogs .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amine N–H stretches at ~3300 cm) and furan C–O vibrations .

For impurities, hyphenated techniques like LC-MS or GC-MS are recommended to detect trace byproducts .

Advanced Research: How can density functional theory (DFT) predict the electronic and reactive properties of this compound?

Methodological Answer:

DFT calculations (e.g., using B3LYP/6-31G* basis sets) can model:

- Electron Density Distribution : Tools like Multiwfn analyze Laplacian of electron density to map nucleophilic/electrophilic regions, crucial for predicting reactivity .

- Correlation Energy : The Colle-Salvetti correlation-energy formula, adapted for density functionals, quantifies electron correlation effects, aiding in understanding stability and intermolecular interactions .

- Noncovalent Interactions : Reduced Density Gradient (RDG) analysis visualizes van der Waals interactions and hydrogen bonding, which are vital for studying ligand-receptor binding .

Advanced Research: How should researchers resolve discrepancies between experimental NMR data and computational predictions for this compound?

Methodological Answer:

Discrepancies often arise from solvent effects, conformational flexibility, or basis set limitations. Strategies include:

- Solvent Modeling : Explicit solvent models (e.g., PCM in Gaussian) improve NMR chemical shift predictions by accounting for dielectric environments .

- Conformational Sampling : Molecular dynamics (MD) simulations identify dominant conformers, ensuring DFT calculations align with experimental rotamer populations .

- Basis Set Optimization : Using larger basis sets (e.g., cc-pVTZ) reduces errors in shielding tensor calculations for nuclei like or . Cross-validation with X-ray crystallography (if crystalline) provides additional structural benchmarks .

Advanced Research: What methodologies are effective for analyzing noncovalent interactions between this compound and biological targets?

Methodological Answer:

- Docking Studies : Tools like AutoDock Vina predict binding modes, prioritizing hydrogen bonds between the amine group and target residues (e.g., aspartic acid in enzymes) .

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., ) for interactions with proteins or DNA .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Combines DFT for the ligand and molecular mechanics for the protein, enabling precise energy profiling of interaction hotspots .

Advanced Research: How can researchers optimize the stability and shelf-life of this compound under varying storage conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures and hygroscopicity risks .

- Accelerated Stability Studies : Store samples at elevated temperatures (e.g., 40°C) and monitor degradation via HPLC to extrapolate shelf-life .

- Cryoprotection : Lyophilization or storage in anhydrous solvents (e.g., DMSO-d) at -80°C minimizes hydrolysis and oxidation, as validated for similar amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.